An In-depth Technical Guide to 4,6-Dibromo-3-methyl-2-nitroaniline: A Theoretical and Practical Overview
An In-depth Technical Guide to 4,6-Dibromo-3-methyl-2-nitroaniline: A Theoretical and Practical Overview
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Unveiling a Novel Synthetic Target
4,6-Dibromo-3-methyl-2-nitroaniline is a halogenated aromatic amine with a substitution pattern that suggests potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo-, methyl-, nitro-, and amino- groups on the aniline scaffold offers multiple reaction sites for further functionalization. This guide provides a comprehensive theoretical framework for its synthesis, purification, and characterization, alongside predicted physicochemical and spectroscopic properties. The methodologies presented are grounded in established, robust chemical transformations, offering a clear pathway for its practical realization in a laboratory setting.
Molecular Structure and Physicochemical Predictions
The core structure of 4,6-Dibromo-3-methyl-2-nitroaniline features a benzene ring substituted with four different functional groups. The interplay of these groups is predicted to significantly influence the molecule's electronic properties, reactivity, and solid-state characteristics.
Caption: Predicted structure of 4,6-Dibromo-3-methyl-2-nitroaniline.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Compound |
| Molecular Formula | C₇H₆Br₂N₂O₂ | Based on structural drawing. |
| Molecular Weight | 309.94 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Yellow to Orange Crystalline Solid | Typical for nitroaniline compounds.[2] |
| Melting Point | >150 °C | Increased molecular weight and strong intermolecular interactions due to nitro and amino groups suggest a higher melting point than similar, less substituted anilines. For example, 4-Bromo-2-methyl-6-nitroaniline has a melting point of 143-147 °C.[3] |
| Solubility | Sparingly soluble in water; Soluble in acetone, DMSO, ethyl acetate. | The polar nitro and amino groups may impart slight aqueous solubility, but the dominant aromatic and bromo- substituents suggest primary solubility in organic solvents. |
| pKa (of -NH₂) | < 1 | The electron-withdrawing effects of the two bromine atoms and the ortho-nitro group are expected to significantly reduce the basicity of the aniline nitrogen. |
Proposed Synthesis and Mechanistic Rationale
The most logical synthetic route to 4,6-Dibromo-3-methyl-2-nitroaniline is through the electrophilic bromination of 3-methyl-2-nitroaniline.
Synthetic Workflow
Caption: Proposed workflow for the synthesis of 4,6-Dibromo-3-methyl-2-nitroaniline.
Step-by-Step Experimental Protocol
Materials:
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3-Methyl-2-nitroaniline (CAS: 601-87-6)[2]
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Glacial Acetic Acid
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Sodium Bicarbonate (NaHCO₃) solution
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Ethanol
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 equivalent of 3-methyl-2-nitroaniline in glacial acetic acid.
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Bromination: While stirring at room temperature, add a solution of 2.2 equivalents of bromine dissolved in glacial acetic acid dropwise via the addition funnel. The reaction is expected to be exothermic; maintain the temperature below 40 °C with a water bath if necessary.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker of ice water. The crude product should precipitate. Neutralize the solution carefully with a saturated solution of sodium bicarbonate to remove excess acetic acid.
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Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Mechanistic Insights
The regioselectivity of this bromination is dictated by the directing effects of the substituents on the aniline ring.
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Amino Group (-NH₂): As a powerful activating ortho-, para-director, it strongly directs electrophiles to positions 4 and 6.
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Nitro Group (-NO₂): As a deactivating meta-director, it directs electrophiles to positions 4 and 6.
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Methyl Group (-CH₃): As a weak activating ortho-, para-director, it also directs to positions 4 and 6.
The concerted directing effects of all three substituents to the 4 and 6 positions make the dibromination at these sites highly favorable, leading to the desired product with high regioselectivity.
Predicted Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to be simple.
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A singlet for the remaining aromatic proton at position 5, likely in the range of 7.5-8.0 ppm. Its chemical shift will be influenced by the adjacent bromine and nitro groups.
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A singlet for the methyl protons, expected around 2.3-2.5 ppm.
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A broad singlet for the amine (-NH₂) protons, which may vary in chemical shift (typically 5.0-6.0 ppm) depending on solvent and concentration. The significant downfield shift compared to unsubstituted anilines is due to the electron-withdrawing nature of the ortho-nitro group and the bromine atoms.[4]
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¹³C NMR:
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Six distinct signals for the aromatic carbons are expected. The carbons bearing the bromine atoms (C4, C6) would appear at approximately 110-120 ppm. The carbon attached to the amino group (C1) would be around 140-150 ppm, while the carbon with the nitro group (C2) would be similarly deshielded. The signal for the methyl carbon would appear in the aliphatic region, around 15-20 ppm.
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Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3400-3500 | N-H stretch | Asymmetric and symmetric stretching of the primary amine. |
| 1600-1630 | N-H bend | Bending vibration of the primary amine. |
| 1500-1550 & 1330-1370 | N-O stretch | Asymmetric and symmetric stretching of the nitro group. |
| 550-650 | C-Br stretch | Carbon-bromine stretching vibration. |
Mass Spectrometry (MS)
The mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) would appear as a triplet of peaks at m/z values corresponding to the masses of the molecule with two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, in an approximate intensity ratio of 1:2:1. The most abundant peak in this cluster would be at m/z ≈ 310.
Reactivity and Potential Applications
The rich functionality of 4,6-Dibromo-3-methyl-2-nitroaniline makes it a promising intermediate for further chemical transformations.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a dibromo-diaminotri-substituted benzene derivative. This opens pathways to the synthesis of heterocycles like benzimidazoles.
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Diazotization of the Amino Group: The primary amine can be converted to a diazonium salt, a versatile intermediate for Sandmeyer-type reactions to introduce a wide range of other functional groups (e.g., -CN, -OH, -Cl, -F).
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Palladium-Catalyzed Cross-Coupling: The C-Br bonds can serve as handles for Suzuki, Heck, or Sonogashira cross-coupling reactions, allowing for the construction of more complex molecular architectures.
These potential transformations make 4,6-Dibromo-3-methyl-2-nitroaniline a valuable, albeit currently theoretical, precursor for the synthesis of novel pharmaceutical agents, agrochemicals, and functional organic materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound does not exist, precautions should be based on analogous compounds like other brominated nitroanilines.[3]
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Health Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and serious eye irritation.[3]
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Personal Protective Equipment (PPE): Use in a well-ventilated fume hood is mandatory. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
Although 4,6-Dibromo-3-methyl-2-nitroaniline remains a compound to be synthesized and characterized, this guide provides a robust theoretical foundation for its preparation and analysis. The proposed synthetic route is straightforward and relies on well-understood principles of electrophilic aromatic substitution. The predicted properties and reactivity profile highlight its potential as a valuable intermediate for researchers in drug discovery and materials science. The successful synthesis and characterization of this molecule would represent a valuable addition to the chemical toolkit.
References
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A Practical Procedure for Regioselective Bromination of Anilines. Synthesis 2013; 45(15): 2105-2110. Available from: [Link]
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PubChem Compound Summary for CID 40151758, 3-bromo-N-methyl-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
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PubChem Compound Summary for CID 22712339, 4-Bromo-2-methyl-3-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
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PubChem Compound Summary for CID 84726344, 3-Bromo-6-methyl-2-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
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4-Bromo-2-nitroaniline. SpectraBase. Available from: [Link]
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A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules 2009, 14(9), 3560-3587. Available from: [Link]
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Chemical Properties of 4-Bromo-3-nitroaniline (CAS 53324-38-2). Cheméo. Available from: [Link]
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PubChem Compound Summary for CID 13231, 2,6-Dibromo-4-nitroaniline. National Center for Biotechnology Information. Available from: [Link]
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A new synthesis of Tyrian purple (6,6'-dibromoindigo) and its corresponding sulfonate salts. Beilstein Journal of Organic Chemistry 2021, 17, 240-247. Available from: [Link]
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2,6-Dibromo-4-methyl-3-nitroaniline. Oakwood Chemical. Available from: [Link]
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3-methyl-2-nitroaniline. Chemsrc. Available from: [Link]
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4-Bromo-2-methyl-6-nitroaniline. NIST WebBook. Available from: [Link]
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